4-Ethoxy-1H-indole-7-carboxamide
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Overview
Description
4-Ethoxy-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The indole nucleus is a common structural motif in many bioactive molecules, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
4-Ethoxy-1H-indole-7-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, often inhibiting their activity . This interaction can lead to various biological changes depending on the specific target and the nature of the derivative.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
Preparation Methods
The synthesis of 4-Ethoxy-1H-indole-7-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Carboxamide Formation: The carboxamide group at the 7-position can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Ethoxy-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized indole derivatives.
Scientific Research Applications
4-Ethoxy-1H-indole-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways, providing insights into biological processes and potential therapeutic targets.
Medicine: Due to its structural similarity to bioactive indole derivatives, it is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other specialty chemicals, contributing to various industrial processes.
Comparison with Similar Compounds
4-Ethoxy-1H-indole-7-carboxamide can be compared with other indole derivatives, such as:
4-Methoxy-1H-indole-7-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group, potentially affecting its biological activity and solubility.
1H-Indole-3-carboxamide: Lacking the ethoxy group, this compound may exhibit different reactivity and binding properties.
5-Bromo-1H-indole-7-carboxamide: The presence of a bromine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-9-4-3-8(11(12)14)10-7(9)5-6-13-10/h3-6,13H,2H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHPGFJRRPOBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CNC2=C(C=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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